N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide
Description
N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide is a complex organic compound that features a triazole ring, a nitrobenzamide group, and a chlorofluorobenzyl moiety
Properties
IUPAC Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN5O3/c17-13-2-1-3-14(18)12(13)8-22-9-19-16(21-22)20-15(24)10-4-6-11(7-5-10)23(25)26/h1-7,9H,8H2,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLJTSLAWBIIDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=NC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide typically involves multiple steps:
Formation of 2-chloro-6-fluorobenzyl chloride: This is achieved by chlorinating 2-chloro-6-fluorotoluene.
Synthesis of 1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazole: The benzyl chloride derivative is reacted with 1H-1,2,4-triazole under basic conditions.
Coupling with 4-nitrobenzoyl chloride: The triazole derivative is then coupled with 4-nitrobenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide can undergo various chemical reactions:
Substitution Reactions: The chlorofluorobenzyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine under hydrogenation conditions.
Oxidation Reactions: The triazole ring can be oxidized under strong oxidizing conditions[][6].
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in the presence of hydrogen gas.
Oxidation: Strong oxidizers like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed[][6].
Major Products
Substitution: Products include derivatives with various nucleophiles replacing the chlorine atom.
Reduction: The major product is the corresponding amine derivative.
Oxidation: Oxidized triazole derivatives are formed[][6].
Scientific Research Applications
N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide exerts its effects involves:
Molecular Targets: The compound targets specific enzymes and receptors, inhibiting their activity.
Pathways Involved: It interferes with cellular pathways related to DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chloro-6-fluorobenzyl)piperazine
- 2-chloro-6-fluorobenzyl chloride
Uniqueness
N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide is unique due to its combination of a triazole ring and a nitrobenzamide group, which imparts distinct chemical and biological properties compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
